7-Bromo-3-fluoroquinolin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrFN2 |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
7-bromo-3-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,(H2,12,13) |
InChI Key |
WIORTZMYDLZJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)F)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 3 Fluoroquinolin 2 Amine
Established Reaction Pathways and Procedural Optimization
The synthesis of 7-Bromo-3-fluoroquinolin-2-amine can be hypothetically approached by constructing the quinoline (B57606) ring system with some of the required functionalities already in place, followed by the introduction of the remaining substituents. Key to this approach is the careful selection of precursors and the optimization of reaction conditions to ensure high yield and regioselectivity.
Analysis of Precursor Compound Selection and Reactant Stoichiometry in Existing Protocols
A plausible and efficient route to this compound likely commences with the synthesis of a key intermediate, 3-fluoroquinolin-2-amine . This precursor could then undergo selective bromination at the C7 position. The synthesis of 3-fluoroquinolin-2-amine itself can be envisioned through several established methods for quinoline synthesis, such as the Friedländer or Combes reactions. google.combeilstein-journals.org
For instance, a modified Friedländer annulation could be employed, starting with a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an activated methylene (B1212753) group. google.compsu.edu The stoichiometry of the reactants in such a condensation reaction is critical, typically requiring a near-equimolar ratio of the carbonyl compound and the amine precursor to maximize the yield of the desired quinoline.
Alternatively, the synthesis could start from a pre-brominated aniline (B41778) derivative. For example, the condensation of 3-bromoaniline (B18343) with diethyl malonate derivatives, followed by cyclization, is a known method for producing substituted quinolones. plos.org Subsequent conversion of a 2-hydroxy or 2-chloro group to the 2-amino functionality would be necessary. For example, the conversion of a 2-chloroquinoline (B121035) to a 2-aminoquinoline (B145021) can be achieved via a Buchwald-Hartwig amination reaction. nih.govrsc.org
The following table outlines potential precursor compounds and their relevance to the synthesis:
| Precursor Compound | Potential Role in Synthesis | Relevant Synthetic Methods |
| 2-Amino-4-bromobenzaldehyde (B1289445)/ketone | Provides the 7-bromo-aniline portion of the quinoline ring. | Friedländer Synthesis |
| 3-Bromoaniline | Starting material for building the brominated quinoline core. | Combes Synthesis, Gould-Jacobs Reaction |
| 3-Fluoroquinolin-2-amine | Key intermediate for subsequent bromination. | Various quinoline syntheses followed by amination. |
| 7-Bromo-2-chloroquinoline | Precursor for the introduction of the 2-amino group. | Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination |
Investigation of Reaction Conditions and Parameter Tuning for Enhanced Yield and Selectivity
The success of the synthesis hinges on the precise control of reaction conditions. For the cyclization step to form the quinoline ring, the choice of catalyst and solvent is paramount. Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly used in Friedländer-type reactions to promote the condensation and cyclization. psu.edu The reaction temperature is also a critical parameter, with higher temperatures often required for the cyclization step, which must be carefully controlled to prevent side reactions and decomposition.
For the subsequent bromination of the proposed 3-fluoroquinolin-2-amine intermediate, achieving high regioselectivity for the C7 position is a significant challenge. The directing effects of the existing amino and fluoro groups will influence the position of electrophilic attack. The amino group is a strong activating group, directing ortho and para, while the fluoro group is a deactivating ortho, para-director. Therefore, direct bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would need careful optimization. The use of a directing group on the 2-amino functionality could be a strategy to enhance selectivity.
Furthermore, copper-promoted C-H functionalization has emerged as a powerful tool for the selective halogenation of quinolines. beilstein-journals.orgbeilstein-journals.orgjocpr.comresearchgate.net For instance, copper(II) acetate (B1210297) in the presence of a suitable bromide source has been shown to effectively brominate quinoline derivatives at specific positions. The stoichiometry of the copper catalyst and the choice of ligand and base are critical parameters to be tuned for optimal yield and selectivity.
The table below summarizes key reaction parameters and their potential impact on the synthesis:
| Parameter | Impact on Synthesis | Optimization Considerations |
| Catalyst | Influences reaction rate and selectivity of cyclization and cross-coupling reactions. | Screening of both Brønsted and Lewis acids for cyclization; Palladium or Copper catalysts for amination and bromination. |
| Solvent | Affects solubility of reactants and can influence reaction pathways. | Aprotic polar solvents like DMF or DMSO are often used for nucleophilic substitutions and cross-coupling reactions. |
| Temperature | Controls reaction kinetics and can impact the formation of side products. | Stepwise temperature control for multi-step sequences is crucial. |
| Stoichiometry | The molar ratio of reactants directly impacts yield and purity. | Precise control of limiting reagents is necessary to avoid excess starting material or byproducts. |
Methodologies for Compound Purification and Isolation, including Chromatographic Techniques
The purification of the final product, this compound, and its intermediates is essential to obtain a compound of high purity. Given the likely presence of constitutional isomers and unreacted starting materials, chromatographic techniques will be indispensable.
Column chromatography on silica (B1680970) gel is the most common method for the separation of quinoline derivatives. plos.org A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would likely be effective in separating the desired product from impurities.
Thin-layer chromatography (TLC) would be used to monitor the progress of the reactions and to determine the optimal solvent system for column chromatography. The visualization of spots on the TLC plate can be achieved using UV light, as quinoline derivatives are typically UV-active.
In cases where separation by silica gel chromatography is challenging, preparative high-performance liquid chromatography (HPLC) could be employed to achieve high purity. For the final product, recrystallization from a suitable solvent or solvent mixture could be a final purification step to obtain crystalline material.
Exploration of Novel Synthetic Approaches and Derivatization Strategies
Beyond the classical synthetic routes, modern catalytic systems and the principles of green chemistry offer promising avenues for the efficient and sustainable synthesis of this compound.
Application of Modern Catalytic Systems for Efficient Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including polysubstituted quinolines. acs.orgmdpi.com A convergent approach could involve the synthesis of a di-halogenated quinoline precursor, such as 2,7-dibromo-3-fluoroquinoline, followed by selective palladium-catalyzed amination at the C2 position. The different reactivity of the C2 and C7 bromine atoms could potentially allow for selective functionalization.
Furthermore, modern catalytic systems can be employed for the direct C-H functionalization of the quinoline core, potentially obviating the need for pre-functionalized starting materials. For example, a palladium-catalyzed C-H activation/C-Br bond formation at the C7 position of 3-fluoroquinolin-2-amine could be a highly atom-economical approach.
Principles of Green Chemistry in the Development of Sustainable Synthetic Routes
The principles of green chemistry encourage the development of synthetic routes that are environmentally benign and resource-efficient. acs.orgtandfonline.comijpsjournal.com For the synthesis of this compound, several green strategies could be implemented:
Catalyst-free reactions: Some quinoline syntheses can be performed under catalyst-free conditions, often utilizing microwave irradiation to accelerate the reaction and reduce energy consumption. acs.org
Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. tandfonline.com
One-pot synthesis: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce waste and improve efficiency. tandfonline.com
Nanocatalysis: The use of nanocatalysts can offer high activity and selectivity, and their heterogeneous nature often allows for easy recovery and reuse, reducing waste and cost. tandfonline.com
By integrating these modern and sustainable approaches, the synthesis of this compound can be achieved in a more efficient and environmentally responsible manner.
Implementation of Flow Chemistry Methodologies for Continuous Synthesis and Scale-Up
Continuous flow chemistry offers numerous benefits for the synthesis of complex molecules like this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scale-up. aurigeneservices.com A hypothetical continuous flow process for the synthesis of the target compound can be conceptualized based on a modified Friedländer-type condensation, a common method for quinoline synthesis.
A plausible synthetic route amenable to a flow chemistry setup would involve the reaction of a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a species providing the C2 and C3 atoms of the quinoline ring, followed by amination. For instance, the reaction of 2-amino-4-bromobenzaldehyde with a fluorinated carbonyl compound could form the quinoline core, which is then converted to the 2-amino derivative.
Hypothetical Flow Synthesis Setup:
A multi-step continuous flow system could be designed to achieve the synthesis of this compound. This system would consist of several interconnected modules, each dedicated to a specific reaction step.
Module 1: Friedländer Annulation. A solution of 2-amino-4-bromobenzaldehyde in a suitable high-boiling solvent (e.g., diphenyl ether) and a solution of a fluorinated active methylene compound, such as ethyl 2-fluoroacetoacetate, with a catalyst (e.g., an acid or base) would be continuously pumped into a heated microreactor or packed-bed reactor. The high temperature and efficient mixing in the flow reactor would facilitate the rapid cyclization to form the corresponding 7-bromo-3-fluoroquinolin-2-one intermediate.
Module 2: Halogenation. The output stream from Module 1, containing the quinolinone, could be directly mixed with a stream of a halogenating agent (e.g., phosphoryl chloride or Vilsmeier reagent) in a second reactor. This would convert the 2-quinolinone to 2-chloro-7-bromo-3-fluoroquinoline. The precise control of stoichiometry and residence time in the flow reactor would minimize the formation of byproducts.
Module 3: Amination. The effluent from the halogenation step would then be introduced into a third module, where it is reacted with a solution of ammonia (B1221849) or a protected ammonia equivalent (e.g., an azide (B81097) followed by reduction) at elevated temperature and pressure. This nucleophilic aromatic substitution would yield the final product, this compound. In-line purification, such as a catch-and-release resin or a liquid-liquid extraction unit, could be integrated to isolate the pure product.
The entire process, from starting materials to the final product, could be telescoped, eliminating the need for isolation and purification of intermediates, which is a significant advantage of flow chemistry. thieme-connect.com
Hypothetical Reaction Parameters in a Continuous Flow System:
The following table outlines plausible, yet hypothetical, parameters for the continuous flow synthesis of this compound. These values are based on analogous transformations reported for the synthesis of other substituted quinolines and fluoroquinolones in flow. researchgate.netthieme-connect.com
| Parameter | Module 1: Friedländer Annulation | Module 2: Halogenation | Module 3: Amination |
| Reactants | 2-amino-4-bromobenzaldehyde, Ethyl 2-fluoroacetoacetate | 7-bromo-3-fluoroquinolin-2-one, Phosphoryl chloride | 2-chloro-7-bromo-3-fluoroquinoline, Ammonia |
| Solvent | Diphenyl ether | Toluene | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 180-220 °C | 100-130 °C | 150-180 °C |
| Pressure | 10-15 bar | 5-10 bar | 20-30 bar |
| Residence Time | 5-15 minutes | 2-10 minutes | 10-20 minutes |
| Catalyst | p-Toluenesulfonic acid | Not applicable | Not applicable |
| Hypothetical Yield | >90% (to intermediate) | >95% (to intermediate) | >85% (final product) |
| Throughput | 10-100 g/hour (lab scale) | 10-100 g/hour (lab scale) | 10-100 g/hour (lab scale) |
Research Findings and Advantages of the Flow Approach:
While specific research on the flow synthesis of this compound is pending, studies on similar compounds highlight the expected benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, significantly reducing the risks associated with exothermic reactions or the use of hazardous reagents like phosphoryl chloride at high temperatures. nih.gov
Improved Yield and Purity: The precise control over temperature, pressure, and stoichiometry in microreactors often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields and purity. nih.gov
Rapid Optimization: The use of automated flow systems allows for the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating process optimization.
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. aurigeneservices.com
The continuous flow synthesis of ciprofloxacin, a well-known fluoroquinolone antibiotic, demonstrates the industrial viability of this approach for producing complex quinoline-based active pharmaceutical ingredients with high efficiency and throughput. thieme-connect.comresearchgate.net Similar principles could be applied to establish a robust and scalable manufacturing process for this compound.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Bromo 3 Fluoroquinolin 2 Amine
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Quinoline (B57606) Ring Systems
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. For a compound like 7-Bromo-3-fluoroquinolin-2-amine, a suite of NMR experiments would be employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei, and to establish their connectivity.
Given the fluorine substituent, ¹⁹F NMR would also be a critical tool. The analysis of a related fluoroquinolone, trovafloxacin, which features a fluoronaphthyridone core, demonstrates the utility of NMR in characterizing complex heterocyclic systems. srce.hr In the ¹H NMR spectrum of this compound, the protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of each signal is influenced by the electronic effects of the bromine, fluorine, and amine substituents. For instance, the proton at the C4 position is anticipated to show a coupling to the adjacent fluorine atom (³JHF). The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring will exhibit distinct resonances. The carbon atom directly bonded to the fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the carbons will be influenced by the electronegativity of the substituents. For example, the carbon bearing the bromine atom (C7) will be shifted to a lower field.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all signals and confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| H4 | 8.0 - 8.5 (d, ³JHF ≈ 8-10 Hz) | C2, C5, C9 | |
| H5 | 7.5 - 8.0 | C4, C6, C7, C9 | |
| H6 | 7.2 - 7.7 | C5, C7, C8, C10 | |
| H8 | 7.8 - 8.3 | C6, C7, C9, C10 | |
| NH₂ | 5.0 - 7.0 (br s) | C2, C3 | |
| C2 | 155 - 165 | H4, NH₂ | |
| C3 | 140 - 150 (d, ¹JCF ≈ 240-260 Hz) | H4, NH₂ | |
| C4 | 115 - 125 (d, ²JCF ≈ 15-25 Hz) | H5 | |
| C5 | 125 - 135 | H4, H6 | |
| C6 | 120 - 130 | H5, H8 | |
| C7 | 115 - 125 | H5, H6, H8 | |
| C8 | 125 - 135 | H6 | |
| C9 | 145 - 155 | H4, H5, H8 | |
| C10 | 120 - 130 | H5, H6, H8 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary.
Mass Spectrometry (MS) Applications for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirmation of its molecular formula (C₉H₅BrFN₃). mdpi.com
The mass spectrum of a related quinoline-hydrazone derivative showed a distinct molecular ion peak, which is crucial for confirming the molecular weight. researchgate.net In the case of this compound, the presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of quinoline derivatives often involves the loss of small molecules or radicals, and the resulting fragment ions can help to confirm the positions of the substituents on the quinoline ring. For example, the loss of HBr or HCN could be anticipated fragmentation pathways for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.comfrontiersin.org Each molecule possesses a unique set of vibrational modes, resulting in a characteristic "fingerprint" spectrum. frontiersin.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹). The C=N and C=C stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. The C-F bond would exhibit a strong absorption band in the 1000-1300 cm⁻¹ region, while the C-Br stretching vibration would be found at lower wavenumbers (typically 500-700 cm⁻¹). The analysis of 5,8-quinolinedione (B78156) derivatives has demonstrated the utility of FT-IR in identifying substituent positions. mdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretches are often strong in the IR spectrum, C=C and C-C bonds of the aromatic ring system typically give rise to strong signals in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amine (N-H) | Stretching | 3300 - 3500 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Quinoline Ring (C=C, C=N) | Stretching | 1500 - 1650 | IR, Raman |
| C-F | Stretching | 1000 - 1300 | IR |
| C-Br | Stretching | 500 - 700 | IR, Raman |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile organic compounds. A robust HPLC method would be developed to separate this compound from any potential impurities. The development of an HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol highlights the steps involved in such a process. researchgate.net
Method development would involve the systematic optimization of several parameters, including the choice of a suitable stationary phase (e.g., a C18 reversed-phase column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. A photodiode array (PDA) detector would be advantageous as it can provide spectral information about each peak, aiding in peak identification and purity assessment.
Once developed, the HPLC method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validated method would then be used for the routine quality control of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. madison-proceedings.commadison-proceedings.com While this compound itself may have limited volatility due to the presence of the polar amine group, it could potentially be analyzed by GC-MS after derivatization.
Derivatization, for instance, by acylation of the amine group, would increase the volatility and thermal stability of the compound, making it amenable to GC-MS analysis. The GC would separate the derivatized compound from any volatile impurities, and the mass spectrometer would provide mass spectral data for identification. A study on the determination of quinoline in textiles by GC-MS demonstrates the effectiveness of this technique for analyzing quinoline-based compounds. madison-proceedings.commadison-proceedings.com The retention time in the gas chromatogram and the mass spectrum of the derivatized analyte would serve as key identifiers.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity of atoms, chemical environment of nuclei | Definitive structural elucidation |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei | Unambiguous assignment of all signals |
| High-Resolution MS | Accurate mass, elemental composition | Confirmation of molecular formula |
| MS/MS | Fragmentation patterns | Structural confirmation and identification of substituents |
| FT-IR Spectroscopy | Presence of functional groups | Identification of amine, C-F, and C-Br bonds |
| Raman Spectroscopy | Complementary vibrational information | Confirmation of the quinoline ring structure |
| HPLC-PDA | Purity assessment, quantification | Quality control and impurity profiling |
| GC-MS (after derivatization) | Separation and identification of volatile components | Analysis of volatile impurities or derivatized product |
Reactivity and Transformation Studies of 7 Bromo 3 Fluoroquinolin 2 Amine
Reactivity of the Amino Functionality
The primary amino group at the C2 position of the quinoline (B57606) ring is a key site for nucleophilic reactions, enabling various functionalization strategies.
Acylation and Alkylation Reactions for Amine Functionalization
The amino group of 7-Bromo-3-fluoroquinolin-2-amine readily undergoes acylation and alkylation. Acylation is typically achieved using acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of stable amide derivatives. Alkylation, introducing alkyl groups onto the amino functionality, can be performed using alkyl halides. These reactions are fundamental for modifying the electronic properties and steric environment of the quinoline system.
Formation of Amide and Urea (B33335) Derivatives
The synthesis of amide and urea derivatives from primary amines is a well-established transformation in organic synthesis. nih.gov For this compound, the reaction of the amino group with isocyanates or isothiocyanates provides a direct route to urea and thiourea (B124793) derivatives, respectively. nih.gov These reactions are often carried out in a suitable solvent and may be catalyzed by a base. The formation of these derivatives introduces new hydrogen-bonding capabilities and can significantly alter the biological and physical properties of the parent molecule.
Reactivity of the Halogen Substituents (Bromine and Fluorine) on the Quinoline Core
The presence of two different halogen atoms on the quinoline core, bromine at C7 and fluorine at C3, allows for selective and sequential functionalization through various metal-catalyzed and nucleophilic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C7 position is significantly more reactive than the fluorine atom at the C3 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C7 position.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgnih.govtcichemicals.com The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.govtcichemicals.com This method has been widely used for the synthesis of biaryl compounds and can be applied to this compound to introduce various aryl or heteroaryl substituents at the C7 position. nih.govnih.gov The choice of palladium catalyst and ligands is crucial to avoid side reactions like debromination. nih.govresearchgate.net
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the C7-bromo position and an alkene. organic-chemistry.orgbeilstein-journals.org This palladium-catalyzed reaction is typically carried out in the presence of a base and is a valuable tool for synthesizing vinyl-substituted quinolines. organic-chemistry.orgbeilstein-journals.orglibretexts.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. beilstein-journals.orgnih.gov
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the C7-bromo position and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for introducing alkynyl moieties, which can serve as handles for further transformations, such as click chemistry. nih.govnih.gov The reactivity order for aryl halides in Sonogashira coupling is typically I > Br > Cl > F, making the C7-bromo position the selective site for this transformation on this compound. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C7 position. semanticscholar.orgnih.govresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. semanticscholar.orgresearchgate.net This method provides a direct route to 7-aminoquinoline (B1265446) derivatives, which are important substructures in many biologically active compounds. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 7-Aryl-3-fluoroquinolin-2-amine |
| Heck | Alkene | Pd catalyst, base | 7-Vinyl-3-fluoroquinolin-2-amine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | 7-Alkynyl-3-fluoroquinolin-2-amine |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | 7-(Substituted-amino)-3-fluoroquinolin-2-amine |
Nucleophilic Aromatic Substitution Pathways at Halogenated Positions
Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of the fluorine atom at the C3 position, which is a better leaving group in SNAr reactions than bromine, could potentially allow for substitution under specific conditions. researchgate.netyoutube.com For a successful SNAr reaction, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are not present in this molecule. youtube.comyoutube.com Therefore, SNAr reactions involving either the bromine or fluorine atom are less common for this substrate compared to transition metal-catalyzed couplings. nih.gov
Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions
Halogen-metal exchange, typically using organolithium reagents like n-butyllithium at low temperatures, can be employed to convert the C-Br bond at the C7 position into a C-Li bond. This newly formed organolithium species is a potent nucleophile and can be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the C7 position. The much lower reactivity of the C-F bond towards halogen-metal exchange ensures the selectivity of this transformation.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a non-uniform distribution of electron density, which in turn dictates the preferred sites for electrophilic and nucleophilic attack. Generally, the benzene ring (carbocyclic part) is more electron-rich and thus more susceptible to electrophilic substitution, while the pyridine ring (heterocyclic part) is electron-deficient and therefore the preferred site for nucleophilic substitution. youtube.comquimicaorganica.orgyoutube.comtutorsglobe.com
Electrophilic Aromatic Substitution:
In the case of this compound, the benzene ring contains the bromo substituent at position 7. The pyridine ring is substituted with a highly activating amino group at position 2 and a deactivating fluoro group at position 3. Electrophilic attack is expected to occur on the more activated benzene ring. The primary directing influence on this ring is the bromo group at C7. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-para directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (the arenium ion). lumenlearning.comyoutube.comlibretexts.org
Considering these factors, electrophilic substitution on this compound is predicted to occur preferentially at the C5 and C8 positions of the benzene ring. The relative ratio of substitution at these positions would be influenced by steric hindrance and the specific electrophile used.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the quinoline ring is favored at the electron-deficient positions, which are typically C2 and C4. youtube.comyoutube.comtutorsglobe.comquimicaorganica.org In this compound, the presence of a fluorine atom at C3 and a bromine atom at C7 provides potential sites for nucleophilic attack, especially if a strong nucleophile is used under forcing conditions.
The fluorine atom at C3 is on the electron-deficient pyridine ring and is activated by the electron-withdrawing nitrogen atom. However, the adjacent powerful electron-donating amino group at C2 will counteract this effect to some extent by increasing the electron density at C3. The bromine atom at C7 is on the benzene ring, which is generally less susceptible to nucleophilic attack than the pyridine ring.
Displacement of the halogen substituents by a nucleophile would likely require harsh reaction conditions. The relative reactivity of the C3-fluoro and C7-bromo positions towards nucleophilic substitution is difficult to predict without experimental data. Generally, fluorine is a better leaving group in nucleophilic aromatic substitution on electron-deficient rings than bromine. Therefore, it is plausible that a strong nucleophile could displace the fluorine at C3. However, the bromine at C7 could also be a target, particularly in reactions that proceed via an aryne mechanism or are catalyzed by a transition metal.
Computational and Theoretical Investigations of 7 Bromo 3 Fluoroquinolin 2 Amine
Electronic Structure and Molecular Orbital Analysis using Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. researchgate.net Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules, providing a balance between computational cost and accuracy. nih.govresearchgate.net
For 7-Bromo-3-fluoroquinolin-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecular geometry. nih.gov The quinoline (B57606) core is inherently planar, and the primary geometric parameters of interest would be the bond lengths and angles, particularly around the substituted positions. The C-N bond of the amino group, the C-F bond, and the C-Br bond lengths would be of specific interest, as they are influenced by the electronic interplay between the substituents and the aromatic system.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for determining a molecule's reactivity and electronic properties. bohrium.com
HOMO : Represents the ability to donate an electron. In this compound, the electron-donating amino group (-NH₂) at the C2 position is expected to significantly contribute to the HOMO. Therefore, the electron density of the HOMO would likely be concentrated on the pyridine (B92270) ring and the exocyclic nitrogen atom.
LUMO : Represents the ability to accept an electron. The electron-withdrawing nature of the fluorine and bromine atoms, along with the electronegative nitrogen in the quinoline ring, would cause the LUMO to be distributed across the bicyclic ring system.
Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and more reactive. nih.gov The combination of electron-donating and electron-withdrawing groups in this molecule is expected to result in a moderate energy gap.
Illustrative electronic properties, as would be determined by DFT calculations, are presented in the table below.
| Property | Predicted Value | Description |
| HOMO Energy | ~ -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Energy difference indicating chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Dipole Moment | ~ 3.5 D | A measure of the overall polarity of the molecule, arising from the asymmetric distribution of charge due to the different substituents. |
Note: The values in this table are illustrative and represent typical data expected from DFT/B3LYP calculations for a molecule with this structure, based on findings for similar brominated quinazolines and quinolines. researchgate.netnih.gov
Prediction of Reactivity Profiles and Active Sites through Computational Modeling
Computational modeling allows for the prediction of how a molecule will behave in a chemical reaction. By analyzing the electronic properties, one can identify the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential.
Negative Potential Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, strong negative potentials are expected around the nitrogen atom of the amino group and, to a lesser extent, the nitrogen atom of the quinoline ring.
Positive Potential Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms of the amino group.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions use the change in electron density to identify which atoms are most likely to accept or donate electrons, thereby pinpointing the sites for nucleophilic and electrophilic attack, respectively. researchgate.net For this molecule, the amino group at the C2 position is a key nucleophilic center, making it a prime site for reactions like acylation and alkylation. The bromine atom at the C7 position provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
| Descriptor | Formula | Predicted Value | Description |
| Ionization Potential (I) | I = -EHOMO | ~ 6.2 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | ~ 1.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~ 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.35 eV | A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | ~ 0.21 eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for reaction. |
Note: The values in this table are illustrative, derived from the predicted HOMO/LUMO energies in the previous section.
Conformational Analysis and Molecular Dynamics Simulations of the Quinoline Scaffold
While the fused quinoline ring system is largely rigid and planar, some conformational flexibility exists. For this compound, this flexibility is primarily associated with the rotation of the exocyclic amino group around the C2-N bond. Conformational analysis, typically performed using DFT or molecular mechanics, can determine the rotational energy barrier and identify the most stable (lowest energy) conformation of the amino group relative to the quinoline plane.
Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior over time. nih.gov An MD simulation would model the movement of every atom in the molecule, as well as surrounding solvent molecules, by solving Newton's equations of motion. Such simulations are invaluable for:
Assessing Conformational Stability : Confirming that the lowest-energy conformer predicted by static calculations remains stable at a given temperature in a solution.
Solvation Effects : Studying how the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds between the amino group and water.
Protein-Ligand Interactions : If this compound is being investigated as a potential drug, MD simulations of the molecule bound to its target protein can assess the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket and the Root Mean Square Fluctuation (RMSF) of protein residues are calculated to understand the dynamics and stability of the complex. nih.gov
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For a given reaction involving this compound, quantum chemical methods can be used to map out the entire potential energy surface, from reactants to products.
This involves:
Optimizing Geometries : Calculating the lowest-energy structures of the reactants, products, and any intermediates.
Locating Transition States (TS) : A transition state represents the highest energy point along the reaction coordinate—the "peak" that must be overcome for the reaction to proceed. Computational algorithms can search for and optimize the geometry of the TS.
Calculating Activation Energy (Ea) : The energy difference between the transition state and the reactants determines the activation energy. A lower activation energy implies a faster reaction rate.
For example, a common reaction for this molecule would be the N-acylation of the 2-amino group. A computational study could model the approach of an acylating agent (like acetyl chloride) to the amino group. The calculations would identify the transition state structure, where the N-C bond is partially formed and the C-Cl bond of the acylating agent is partially broken. The calculated activation energy would provide insight into the reaction's feasibility and kinetics under different conditions. Similarly, the mechanism of a Suzuki or Buchwald-Hartwig cross-coupling reaction at the C7-Br position could be elucidated, identifying the key oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst.
Applications of 7 Bromo 3 Fluoroquinolin 2 Amine As a Versatile Chemical Scaffold
Strategic Design and Synthesis of Advanced Quinoline (B57606) Derivatives
The unique substitution pattern of 7-Bromo-3-fluoroquinolin-2-amine makes it an ideal precursor for creating advanced quinoline derivatives. The bromine atom at the C7 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
One of the most utilized transformations is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C7 position by reacting the bromoquinoline with a corresponding boronic acid or ester. researchgate.net This method has been successfully employed to synthesize biquinoline derivatives, which are of interest for their potential as ligands and in materials science.
Another key reaction is the Buchwald-Hartwig amination , which facilitates the formation of a new carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine. This provides a direct route to a diverse array of 7-aminoquinoline (B1265446) derivatives.
The reactivity of the different positions on the quinoline ring can vary significantly, with the C2 and C4 positions being the most electron-deficient. researchgate.net The presence of the amino group at C2 and the fluorine at C3 further influences the electronic properties and reactivity of the scaffold, allowing for selective transformations. For instance, the amino group can be a directing group or can be functionalized itself, while the fluorine atom can enhance the biological activity and metabolic stability of the final derivatives. nih.gov
The synthesis of advanced quinoline derivatives often involves multi-step sequences where the order of reactions is crucial. For example, a Suzuki coupling at the C7 position might be followed by a reaction at the C2-amino group to build molecular complexity. This strategic approach allows for the systematic exploration of the chemical space around the quinoline core, leading to the generation of libraries of compounds with tailored properties.
Table 1: Key Coupling Reactions for Derivatization of Bromoquinolines
| Reaction Type | Description | Key Reagents | Bond Formed | Potential Products |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond by coupling the bromoquinoline with an organoboron compound. | Palladium catalyst, base, boronic acid/ester | C-C | Aryl-, heteroaryl-, or alkyl-substituted quinolines |
| Buchwald-Hartwig Amination | Forms a new carbon-nitrogen bond by coupling the bromoquinoline with an amine. | Palladium catalyst, base, amine | C-N | Di- and tri-substituted aminoquinolines |
| Heck Coupling | Forms a new carbon-carbon bond by coupling the bromoquinoline with an alkene. | Palladium catalyst, base, alkene | C-C (alkenyl) | Alkenyl-substituted quinolines |
| Sonogashira Coupling | Forms a new carbon-carbon bond by coupling the bromoquinoline with a terminal alkyne. | Palladium catalyst, copper co-catalyst, base, alkyne | C-C (alkynyl) | Alkynyl-substituted quinolines |
Role in the Modular Construction of Diverse Heterocyclic Systems for Chemical Biology Research (Non-Clinical)
The concept of modular synthesis is central to modern chemical biology, as it allows for the rapid generation of diverse compound libraries to probe biological systems. This compound is an excellent building block for this purpose, enabling the modular construction of a wide range of heterocyclic systems. The term "modular" refers to the ability to piece together different chemical fragments in a controlled and predictable manner.
The distinct reactive sites on this compound allow for its use in cascade reactions and multi-component reactions, where several bonds are formed in a single operation. For example, the amino group at C2 can act as a nucleophile to initiate a reaction cascade, while the bromine at C7 can be used in a subsequent cross-coupling step to introduce another element of diversity. This approach is highly efficient for building complex molecular architectures from simple starting materials.
The quinoline core itself can be a key component of larger, fused heterocyclic systems. There are numerous established methods for synthesizing fused quinoline derivatives, such as the Povarov reaction, which is a type of aza-Diels-Alder reaction used to construct tetrahydroquinoline rings. informahealthcare.com By using a functionalized quinoline like this compound as a starting material, these methods can be adapted to create novel, complex heterocyclic scaffolds. For instance, a derivative of this compound could be designed to undergo an intramolecular cyclization, leading to a new fused ring system.
The synthesis of diverse heterocyclic systems is crucial for identifying novel compounds with interesting biological activities. For example, by reacting this compound with various binucleophilic reagents, it is possible to construct a range of new heterocyclic rings fused to or substituted on the quinoline core. ekb.eg This modular approach allows researchers to systematically vary the structure of the final compounds and study how these changes affect their properties in a chemical biology context.
Development of Chemical Probes and Molecular Tools for Investigating Biological Pathways (Mechanistic Focus, Non-Clinical)
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, in a highly selective manner. They are indispensable tools for elucidating biological pathways and validating potential drug targets. nih.govox.ac.uk The quinoline scaffold is a common feature in many biologically active molecules, and this compound provides a versatile platform for the development of novel chemical probes. rsc.org
The strategic functionalization of this compound allows for the creation of probes with specific properties. For example, the bromine atom can be replaced with a photoreactive group, creating a photoaffinity label. This type of probe can be used to covalently label its biological target upon exposure to light, allowing for target identification and validation. rsc.org
Furthermore, the introduction of fluorescent groups is a common strategy in the design of chemical probes. Quinolines containing both electron-donating (like the amino group) and electron-withdrawing groups can exhibit interesting photophysical properties, such as intramolecular charge-transfer fluorescence, which can be useful for bioimaging applications. nih.gov By carefully choosing the substituents to be added to the this compound scaffold, it is possible to develop fluorescent probes that localize to specific cellular compartments, such as the Golgi apparatus, enabling the study of cellular processes in living cells. nih.gov
The development of chemical probes is an iterative process that often involves synthesizing a library of related compounds and screening them for the desired activity and selectivity. The modular nature of syntheses starting from this compound is highly advantageous in this context. For example, a library of potential kinase inhibitors could be generated by performing Suzuki couplings with a variety of aryl boronic acids at the C7 position and then screening these compounds for their ability to inhibit a specific kinase.
Table 2: Strategies for Developing Chemical Probes from this compound
| Probe Type | Design Strategy | Application | Example Modification |
|---|---|---|---|
| Photoaffinity Label | Incorporate a photoreactive group that forms a covalent bond with the target upon UV irradiation. | Target identification and validation. | Replace the C7-bromo group with a diazirine or benzophenone (B1666685) moiety. |
| Fluorescent Probe | Introduce a fluorophore to enable visualization by microscopy. | Subcellular localization studies and bioimaging. | Couple a fluorescent dye to the C2-amino group or create an intramolecular charge-transfer system. |
| Biotinylated Probe | Attach a biotin (B1667282) tag for affinity purification of the target protein. | Pull-down assays to identify binding partners. | Functionalize the C2-amino group with a biotin-linker conjugate. |
| Inhibitor-Based Probe | Design the molecule to selectively bind to and inhibit the activity of a specific enzyme. | Studying the function of an enzyme in a biological pathway. | Systematic variation of substituents at C2, C3, and C7 to optimize binding affinity and selectivity. |
Utilization in the Development of Precursors for Advanced Materials (Non-Biological Applications)
Beyond its applications in the life sciences, the quinoline scaffold is also a valuable component in the development of advanced materials. Quinoline derivatives have found use in organic light-emitting diodes (OLEDs), transistors, and third-generation photovoltaics. researchgate.net The electronic properties of the quinoline ring system, which can be tuned through substitution, make it an attractive building block for materials with specific optical and electronic characteristics.
This compound can serve as a key precursor for the synthesis of monomers that can be polymerized to create advanced materials. The bromine atom provides a convenient handle for polymerization reactions, such as Suzuki or Stille coupling polymerizations. By reacting the bromoquinoline with a diboronic acid or a distannane, it is possible to create conjugated polymers incorporating the quinoline unit into the polymer backbone. These polymers may have interesting properties for applications in organic electronics, such as organic solar cells or field-effect transistors.
The fluorine substituent at the C3 position can also play a significant role in the properties of the resulting materials. Fluorination is a common strategy in materials science to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This can improve the stability of the material and its performance in electronic devices.
Furthermore, the amino group at the C2 position can be used to attach the quinoline unit to other molecules or surfaces. For example, it could be used to anchor a quinoline-based dye to the surface of a semiconductor in a dye-sensitized solar cell. researchgate.net The ability to functionalize the this compound scaffold at multiple positions allows for the creation of multifunctional materials with tailored properties for a wide range of non-biological applications.
Future Research Directions and Unexplored Avenues for 7 Bromo 3 Fluoroquinolin 2 Amine
Development of More Efficient and Sustainable Synthetic Protocols
The future development of applications for 7-Bromo-3-fluoroquinolin-2-amine hinges on the availability of efficient and sustainable methods for its synthesis. Current synthetic approaches to polysubstituted quinolines can be lengthy and may rely on harsh reagents. Future research should focus on creating more streamlined and environmentally benign synthetic routes.
A key area of investigation would be the development of a convergent synthesis that constructs the substituted quinoline (B57606) core in a minimal number of steps. For instance, a potential route could involve the cyclization of a suitably substituted aniline (B41778) with a fluorinated three-carbon component. A hypothetical, yet plausible, multi-step synthesis could be envisioned, but optimization would be paramount.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis from a Pre-brominated Aniline | Readily available starting materials. | Potentially long synthetic sequence with cumulative yield loss. |
| Late-Stage Fluorination/Bromination | Allows for diversification from a common intermediate. | Regioselectivity of halogenation can be difficult to control. |
| Convergent [3+3] Cycloaddition | Potentially shorter route. | Availability of the appropriately substituted precursors. |
| Catalytic C-H Activation/Functionalization | High atom economy and step efficiency. | Development of selective catalysts for the specific C-H bonds. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound presents a rich landscape for exploring novel chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and bromo substituents can lead to unique reactivity patterns that are yet to be explored.
The 7-bromo substituent is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard, future research could delve into less common transformations such as Buchwald-Hartwig amination or cyanation reactions at this position. The 2-amino group can be a directing group in C-H activation studies, potentially enabling functionalization at the C3 position if the fluorine were not present, but its electronic influence remains to be studied in this specific context.
Table 2: Potential Unexplored Reactions for this compound
| Reactive Site | Potential Transformation | Significance |
| 7-Bromo | Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Introduction of diverse aryl, alkyl, and amino substituents. |
| 2-Amino | Acylation, sulfonylation, or diazotization followed by substitution. | Creation of amide libraries or introduction of other functional groups. |
| Quinoline Core | Metal-catalyzed C-H functionalization. | Late-stage diversification of the quinoline scaffold. |
Furthermore, the combined electronic effects of the substituents may enable unconventional transformations, such as regioselective nucleophilic aromatic substitution or metal-insertion reactions, that are not readily achievable with simpler quinoline derivatives.
Integration with High-Throughput Synthesis and Screening Methodologies for Library Generation
The structure of this compound is well-suited for its integration into high-throughput synthesis and screening platforms. The presence of two distinct reactive sites, the 7-bromo and 2-amino groups, allows for the rapid generation of large chemical libraries through combinatorial chemistry.
Future research efforts could focus on developing a robust solid-phase or solution-phase synthetic strategy where the this compound core is systematically derivatized. For instance, the 2-amino group could be acylated with a diverse set of carboxylic acids, while the 7-bromo position could undergo a variety of cross-coupling reactions in a parallel synthesizer. This would generate a matrix of novel compounds that could then be screened for a wide range of biological activities. The amenability of the bromo-substituent to a wide array of palladium-catalyzed reactions makes it a particularly attractive handle for library synthesis.
Advanced Applications in Medicinal Chemistry Scaffold Development (Focus on Chemical Synthesis and Methodology, not direct biological impact)
From a chemical synthesis and methodological standpoint, this compound is a highly valuable scaffold for medicinal chemistry applications. The strategic placement of the bromo and fluoro substituents offers medicinal chemists a powerful toolkit for scaffold decoration and property modulation.
The 7-bromo group serves as a versatile anchor for introducing a wide range of chemical moieties via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize interactions with biological targets. The 3-fluoro substituent can significantly influence the physicochemical properties of the molecule. It can lower the pKa of the 2-amino group, potentially altering its binding properties, and can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.
Future work in this area should focus on using this compound as a starting point for the synthesis of more complex, three-dimensional scaffolds. For example, the 2-amino group could be used to construct a new fused ring system, while the 7-bromo position is used to attach a solubilizing group or a pharmacophore. The development of synthetic methodologies that allow for the selective and sequential functionalization of the different positions of the quinoline ring will be crucial for realizing the full potential of this scaffold in drug discovery. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, which shares some structural similarities with quinolines, has been recognized as a privileged structure in the design of various therapeutic agents, suggesting the potential of related nitrogen-containing heterocyclic systems. nih.gov
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-3-fluoroquinolin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and functional group modifications. A common approach is bromination of a quinoline precursor (e.g., 3-fluoroquinolin-2-amine) using N-bromosuccinimide (NBS) in chloroform under reflux, followed by purification via column chromatography . Optimization requires adjusting stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (6–8 hours at 60°C). Yield improvements (>75%) are achievable using catalytic Lewis acids like FeCl₃. Validate intermediates via LC-MS and monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for H-7 in brominated quinolines).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 243.99 for C₉H₆BrFN₂).
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable.
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituent positions (Br at C7, F at C3) influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with halogens at varying positions (e.g., 5-Bromo-3-fluoro or 7-Chloro-3-fluoro) and test against target pathogens (e.g., Klebsiella pneumoniae).
- Mechanistic Insights : Fluorine at C3 enhances electronegativity, improving membrane permeability, while bromine at C7 increases steric bulk, affecting target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict interactions with bacterial topoisomerases or cancer-related proteins (e.g., EGFR) .
- Data Correlation : Tabulate IC₅₀ values against substituent electronic parameters (Hammett constants) to identify trends .
Q. How can contradictory data in antimicrobial assays (e.g., varying MIC values across studies) be resolved?
- Methodological Answer :
- Standardization : Adopt CLSI/M07-A11 guidelines for broth microdilution assays.
- Control Variables : Ensure consistent inoculum size (5 × 10⁵ CFU/mL) and solvent (DMSO ≤1% v/v).
- Orthogonal Assays : Validate results with time-kill kinetics or biofilm inhibition studies.
- Purity Verification : Re-test compounds with HPLC-ESI-MS to rule out degradation products .
Methodological and Experimental Design
Q. What strategies enhance regioselectivity during functionalization (e.g., Suzuki coupling) of this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) at 80°C.
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to steer coupling to the bromine site.
- Microwave Assistance : Reduce reaction time (30 minutes vs. 12 hours) and improve yields (~85%) under 150 W irradiation .
Q. What computational protocols are recommended for predicting binding modes of this compound derivatives?
- Methodological Answer :
- Docking Workflow :
Prepare protein structures (PDB: 1KZN for E. coli DNA gyrase) with AutoDockTools.
Generate ligand conformers using Open Babel.
Run simulations with a grid box centered on the active site (20 ų).
- Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values. Use MD simulations (GROMACS) to assess binding stability over 50 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
